![molecular formula C12H7F4NO3 B15336898 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts .
Industrial Production Methods
Industrial production methods often utilize high-yield processes to ensure the efficient synthesis of the compound. These methods may involve the use of specialized catalysts and reaction conditions to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its biological activity, influencing its binding affinity and selectivity for target molecules . These interactions can affect various cellular processes, including cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and has similar applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5-trifluoromethyl)phenylisoxazole-4-carboxylate: Another compound with similar structural features and chemical properties.
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H7F4NO3 |
|---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)7-3-2-6(13)4-8(7)12(14,15)16/h2-4H,1H3,(H,18,19) |
InChI Key |
LRTJGJFDNDFERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



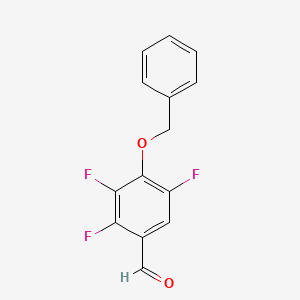
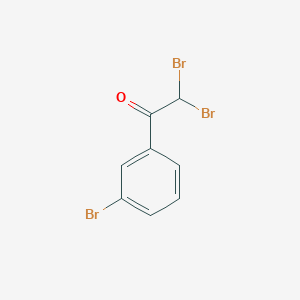
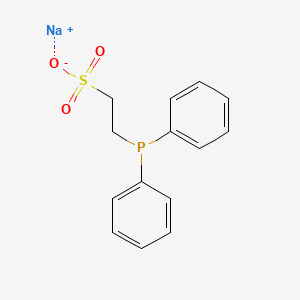
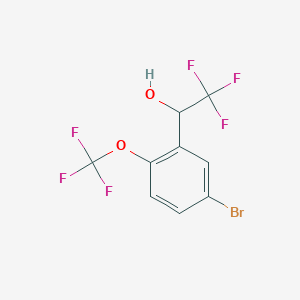
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
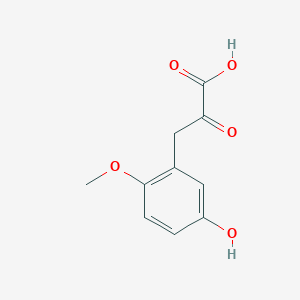
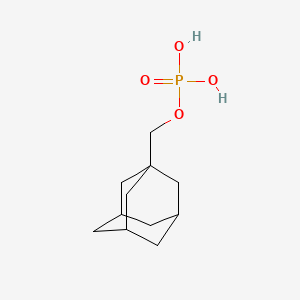
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
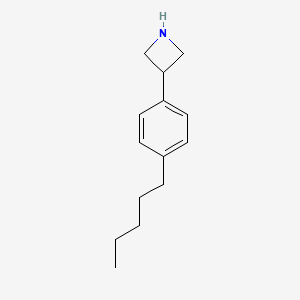
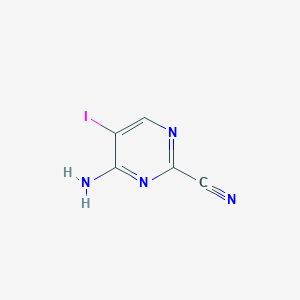
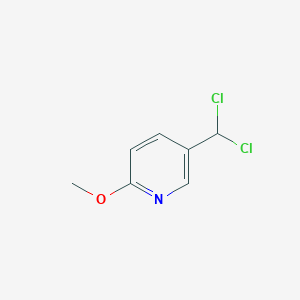
![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)

